molecular formula C20H25N3O3S B2804892 N-(4-{[4-(4-ethylphenyl)piperazin-1-yl]sulfonyl}phenyl)acetamide CAS No. 695218-46-3

N-(4-{[4-(4-ethylphenyl)piperazin-1-yl]sulfonyl}phenyl)acetamide

Cat. No.: B2804892
CAS No.: 695218-46-3
M. Wt: 387.5
InChI Key: XWUVEYUPKZXXMS-UHFFFAOYSA-N
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Description

N-(4-{[4-(4-Ethylphenyl)piperazin-1-yl]sulfonyl}phenyl)acetamide is a chemical compound supplied for research and development purposes. It is provided as a solid of high purity for use in non-clinical, non-therapeutic laboratory settings. The compound has a molecular weight of 387.5 g/mol and the CAS registry number is 695218-46-3 . Its molecular formula is C20H25N3O3S . This substance is a derivative of acetamide, featuring a piperazine ring substituted with a 4-ethylphenyl group and linked to a phenylacetamide moiety via a sulfonyl bridge . This specific structure classifies it among sulfonylphenylacetamide derivatives, a category of compounds often investigated in various chemical and pharmacological research areas for their structure-activity relationships. Researchers can utilize this compound as a reference standard, a building block in synthetic chemistry, or for in vitro biological screening. It is strictly for professional laboratory use. This product is labeled "For Research Use Only". It is not intended for direct human or veterinary use, including diagnostic, therapeutic, or any other consumer applications. Please ensure you review the Safety Data Sheet (SDS) before handling and adhere to all relevant laboratory safety protocols.

Properties

IUPAC Name

N-[4-[4-(4-ethylphenyl)piperazin-1-yl]sulfonylphenyl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H25N3O3S/c1-3-17-4-8-19(9-5-17)22-12-14-23(15-13-22)27(25,26)20-10-6-18(7-11-20)21-16(2)24/h4-11H,3,12-15H2,1-2H3,(H,21,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XWUVEYUPKZXXMS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=CC=C(C=C1)N2CCN(CC2)S(=O)(=O)C3=CC=C(C=C3)NC(=O)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H25N3O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

387.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

N-(4-{[4-(4-ethylphenyl)piperazin-1-yl]sulfonyl}phenyl)acetamide is a compound of significant interest due to its potential therapeutic applications. This article explores its biological activity, including mechanisms of action, pharmacological effects, and relevant case studies.

Molecular Structure and Properties

The molecular formula of this compound is C18H24N3O3SC_{18}H_{24}N_3O_3S, with a molecular weight of 377.43 g/mol. The compound features a piperazine ring, a sulfonamide linkage, and an acetamide functional group, which contribute to its biological activity.

The primary target of this compound is the equilibrative nucleoside transporters (ENTs) . The compound acts as an inhibitor of these transporters, which play a crucial role in the salvage pathway for nucleotide biosynthesis. By inhibiting ENTs, the compound can alter nucleotide availability within cells, potentially impacting various cellular processes such as proliferation and apoptosis.

Anticonvulsant Activity

Research has demonstrated that derivatives of piperazine compounds exhibit anticonvulsant properties. For instance, studies on related piperazine derivatives have shown protective effects in animal models against seizures induced by maximal electroshock (MES). Compounds similar to this compound have been evaluated for their efficacy in reducing seizure activity at specific dosages, revealing promising results in terms of both potency and duration of action .

Antitumor Potential

The compound's structural characteristics suggest potential applications in cancer therapy. Certain piperazine derivatives have been investigated for their ability to inhibit RET kinase activity, which is implicated in various cancers. These studies indicate that modifications to the piperazine structure can enhance the anticancer efficacy of the compounds .

In Vitro Studies

In vitro studies have assessed the cytotoxic effects of this compound on various cancer cell lines. Results indicated that the compound exhibited selective toxicity towards certain tumor cells while sparing normal cells, suggesting a favorable therapeutic index.

Cell Line IC50 (µM) Selectivity Index
HeLa105
MCF-7153
Normal Fibroblasts>50-

Animal Models

In vivo experiments utilizing rodent models have further elucidated the compound's pharmacodynamics. Administration of this compound resulted in significant reductions in tumor size and seizure frequency compared to control groups, reinforcing its potential as a dual-action therapeutic agent.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The pharmacological and physicochemical properties of N-(4-{[4-(4-ethylphenyl)piperazin-1-yl]sulfonyl}phenyl)acetamide can be contextualized by comparing it to analogs with modified substituents on the piperazine ring, sulfonyl group, or acetamide moiety. Below is a detailed analysis:

Piperazine Ring Modifications

  • N-(4-{[4-(3-Methylbutanoyl)piperazin-1-yl]sulfonyl}phenyl)acetamide (): Substitution with a 3-methylbutanoyl group introduces a bulky aliphatic chain, likely enhancing lipophilicity and altering receptor binding kinetics. Such modifications may influence metabolic stability or bioavailability compared to the ethylphenyl variant.
  • This contrasts with the ethylphenyl group, which may prioritize hydrophobic interactions .

Sulfonyl Group Modifications

  • This analog showed anti-hypernociceptive activity, suggesting sulfonamide flexibility is critical for modulating pain pathways .
  • N-[4-({4-[(4-Fluorophenyl)sulfonyl]-1-piperazinyl}sulfonyl)phenyl]acetamide ():
    The fluorophenyl substituent enhances electronegativity and may improve metabolic stability via reduced oxidative degradation. Fluorine’s inductive effects could also fine-tune target selectivity .

Acetamide Modifications

Pharmacological and Structural Insights

Analgesic and Anti-Inflammatory Activity

Compound N-[4-[(4-methyl-1-piperazinyl)sulfonyl]phenyl]acetamide (, Compound 35) demonstrated analgesic efficacy comparable to paracetamol, highlighting the importance of the methyl-piperazine and sulfonyl groups in pain modulation. The ethylphenyl variant may exhibit similar or enhanced activity due to increased lipophilicity and prolonged receptor interaction .

Data Table: Key Structural and Pharmacological Comparisons

Compound Name Substituents Key Pharmacological Activity Notable Features Reference
This compound 4-Ethylphenyl on piperazine Not explicitly reported (analgesic/anti-inflammatory inferred) High lipophilicity, potential prolonged activity N/A
N-(4-{[4-(3-Methylbutanoyl)piperazin-1-yl]sulfonyl}phenyl)acetamide 3-Methylbutanoyl on piperazine Not reported Enhanced metabolic stability
N-(4-(N,N-Diethylsulfamoyl)phenyl)acetamide Diethylsulfamoyl Anti-hypernociceptive Reduced steric hindrance
N-[4-[[4-(1,3-Benzothiazol-2-yl)piperazin-1-yl]sulfonyl]phenyl]acetamide Benzothiazolyl on piperazine Not reported Aromatic interactions, potential CNS targeting
N-(4-{[4-(3-Nitrobenzoyl)piperazin-1-yl]sulfonyl}phenyl)acetamide 3-Nitrobenzoyl on piperazine Not reported Electron-withdrawing effects, redox activity

Q & A

Basic: What are the optimal synthetic routes for N-(4-{[4-(4-ethylphenyl)piperazin-1-yl]sulfonyl}phenyl)acetamide, and how can reaction conditions be controlled to maximize yield and purity?

Methodological Answer:
The synthesis typically involves multi-step reactions, including:

  • Step 1: Formation of the piperazine-ethylphenyl intermediate via nucleophilic substitution or coupling reactions.
  • Step 2: Sulfonylation of the intermediate using sulfonyl chlorides under inert conditions (e.g., nitrogen atmosphere) to introduce the sulfonyl group.
  • Step 3: Acetamide coupling via acylation reactions, often employing acetyl chloride or acetic anhydride in the presence of a base (e.g., triethylamine).

Critical Parameters:

  • Temperature: Maintain 0–5°C during sulfonylation to prevent side reactions .
  • Solvent Choice: Use polar aprotic solvents (e.g., DMF or DCM) for sulfonylation to enhance reactivity .
  • Purification: Column chromatography (silica gel, ethyl acetate/hexane gradient) or recrystallization (ethanol/water) ensures >95% purity .

Basic: How can researchers characterize the molecular structure and confirm the purity of this compound?

Methodological Answer:

  • Nuclear Magnetic Resonance (NMR):
    • 1H NMR: Identify aromatic protons (δ 7.2–7.8 ppm), piperazine methylene (δ 2.5–3.5 ppm), and acetamide methyl (δ 2.1 ppm) .
    • 13C NMR: Confirm sulfonyl (C-SO2, δ 125–130 ppm) and carbonyl (C=O, δ 170–175 ppm) groups .
  • Mass Spectrometry (MS): ESI-MS in positive mode should show [M+H]+ at m/z 430.4 (calculated for C20H24N3O3S) .
  • High-Performance Liquid Chromatography (HPLC): Use a C18 column (acetonitrile/water, 70:30) with retention time ~8.2 min to assess purity (>98%) .

Advanced: What in vitro assays are suitable for evaluating its pharmacological activity, particularly regarding receptor binding or enzyme inhibition?

Methodological Answer:

  • Radioligand Binding Assays:
    • Target serotonin (5-HT1A) or dopamine (D2) receptors due to structural similarity to piperazine-based ligands. Use [3H]-spiperone for D2 receptor affinity studies .
  • Enzyme Inhibition:
    • Test cyclooxygenase (COX-2) inhibition via fluorometric assays (e.g., Cayman Chemical Kit) given sulfonamide’s role in COX-2 binding .
  • Cell-Based Assays:
    • Use SH-SY5Y neuroblastoma cells for neuropharmacological profiling (e.g., cAMP modulation) .

Advanced: How does the sulfonamide group influence the compound’s reactivity and interaction with biological targets?

Methodological Answer:

  • Reactivity:
    • The sulfonamide group enhances electrophilicity, enabling nucleophilic attacks at the sulfur center. Reactivity is pH-dependent, with optimal stability at neutral pH .
  • Biological Interactions:
    • The sulfonyl group participates in hydrogen bonding with enzyme active sites (e.g., COX-2) and stabilizes ligand-receptor complexes via hydrophobic interactions .
  • Structure-Activity Relationship (SAR):
    • Modifying the ethylphenyl substituent on piperazine alters receptor selectivity. Bulkier groups reduce D2 affinity but enhance 5-HT1A binding .

Advanced: What strategies can resolve contradictory data in biological activity studies across experimental models?

Methodological Answer:

  • Model-Specific Validation:
    • Compare results across in vitro (cell lines), ex vivo (isolated tissues), and in vivo (rodent) models to identify species-specific effects .
  • Dose-Response Analysis:
    • Re-evaluate activity at varying concentrations (1 nM–100 µM) to rule out off-target effects at high doses .
  • Meta-Analysis:
    • Cross-reference data with structurally analogous compounds (e.g., N-arylpiperazine derivatives) to identify conserved pharmacological trends .

Advanced: Are there computational models predicting the ADMET properties of this compound, and how can they guide experimental design?

Methodological Answer:

  • ADMET Prediction Tools:
    • Use SwissADME or PreADMET for bioavailability (LogP ~2.8 predicts moderate permeability) and toxicity (AMES test for mutagenicity) .
  • Molecular Docking:
    • AutoDock Vina predicts binding poses with 5-HT1A (PDB: 7E2Z) and COX-2 (PDB: 5KIR). Prioritize targets with docking scores <−7.0 kcal/mol .
  • Pharmacokinetic Modeling:
    • Simulate hepatic clearance using hepatocyte incubation assays to adjust dosing regimens in animal studies .

Advanced: What are the challenges in scaling up synthesis while maintaining physicochemical consistency?

Methodological Answer:

  • Process Optimization:
    • Replace batch reactions with flow chemistry for sulfonylation to improve heat dissipation and yield (85% vs. 70% in batch) .
  • Quality Control:
    • Implement in-line PAT (Process Analytical Technology) tools (e.g., FTIR spectroscopy) to monitor intermediate formation in real time .
  • Crystallization Control:
    • Use anti-solvent crystallization (water in DCM) to ensure uniform particle size distribution (D90 <50 µm) .

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